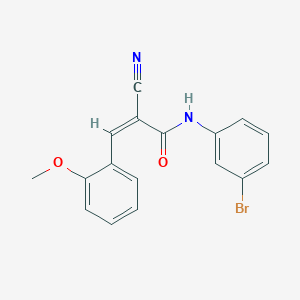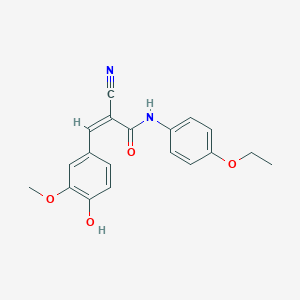
Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, also known as DPP-4, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of dihydropyridine derivatives and has been widely studied for its potential therapeutic applications.
作用机制
Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate), which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate results in increased levels of GLP-1 and GIP, which in turn stimulates insulin secretion and reduces glucagon secretion, leading to improved glucose tolerance. In addition, Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been shown to have various biochemical and physiological effects, including increasing insulin secretion, reducing glucagon secretion, improving glucose tolerance, and reducing oxidative stress and inflammation. In addition, Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been shown to have anticancer properties by inhibiting tumor growth and inducing apoptosis.
实验室实验的优点和局限性
Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several advantages for lab experiments, including its high purity and good yields, as well as its potential therapeutic applications in various diseases. However, there are also limitations to using Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate in lab experiments, including its high cost and potential toxicity.
未来方向
There are several future directions for the study of Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, including further investigation of its potential therapeutic applications in diabetes, cancer, and cardiovascular diseases. In addition, there is a need for the development of more efficient and cost-effective synthesis methods for Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Furthermore, future studies should focus on the optimization of Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate inhibitors for improved efficacy and reduced toxicity.
合成方法
The synthesis of Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves the reaction of 3,4-dimethoxybenzaldehyde with 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine in the presence of isopropyl alcohol and piperidine. The resulting product is then treated with propan-2-ol to obtain Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. This synthesis method has been optimized and has been reported to yield high purity and good yields of Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.
科学研究应用
Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and cardiovascular diseases. It is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate), which plays a crucial role in glucose metabolism and insulin secretion. By inhibiting Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate inhibitors such as Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can increase insulin secretion and improve glucose tolerance, making it a potential treatment for diabetes. In addition, Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been shown to have anticancer properties by inhibiting tumor growth and inducing apoptosis. Furthermore, Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been studied for its potential cardioprotective effects by reducing oxidative stress and inflammation.
属性
产品名称 |
Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
|---|---|
分子式 |
C23H31NO6 |
分子量 |
417.5 g/mol |
IUPAC 名称 |
dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H31NO6/c1-12(2)29-22(25)19-14(5)24-15(6)20(23(26)30-13(3)4)21(19)16-9-10-17(27-7)18(11-16)28-8/h9-13,21,24H,1-8H3 |
InChI 键 |
SYJWYBYNWBHITD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=C(C=C2)OC)OC)C(=O)OC(C)C |
规范 SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=C(C=C2)OC)OC)C(=O)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![isopropyl 2-{3-nitrobenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B255243.png)
![Methyl 5-methyl-7-(2-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B255244.png)
![N-ethyl-N-(2-hydroxyethyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255246.png)
![N-(tert-butyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255247.png)
![N-(4-morpholinyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255248.png)

![3-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255255.png)
![2-{1-[(1-ethyl-2(1H)-quinolinylidene)methyl]-2,2,2-trifluoroethylidene}malononitrile](/img/structure/B255257.png)
![1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2-[(1Z)-1-indol-3-ylideneethyl]hydrazine](/img/structure/B255259.png)
![2-[2-(2,6-Dichlorobenzylidene)hydrazino]benzoic acid](/img/structure/B255260.png)



![2,2,2-Trichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B255267.png)